molecular formula C11H14O2 B2601255 (4R)-6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol CAS No. 1568060-65-0

(4R)-6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol

Cat. No.: B2601255
CAS No.: 1568060-65-0
M. Wt: 178.231
InChI Key: JCOKVBOJMBLIJT-SNVBAGLBSA-N
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Description

(4R)-6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol is a chemical compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often found in natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a cyclization reaction where a suitable phenol derivative undergoes intramolecular cyclization in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(4R)-6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(4R)-6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: Studies have explored its potential as a bioactive compound with antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to investigate its potential therapeutic effects, including its role in drug development for various diseases.

    Industry: It is used in the synthesis of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4R)-6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects may involve the modulation of inflammatory pathways and cytokine production.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4R)-6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol is unique due to its specific structural features and the range of reactions it can undergo. Its versatility in synthetic chemistry and potential therapeutic applications make it a valuable compound for further research and development.

Properties

IUPAC Name

(4R)-6,8-dimethyl-3,4-dihydro-2H-chromen-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-7-5-8(2)11-9(6-7)10(12)3-4-13-11/h5-6,10,12H,3-4H2,1-2H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCOKVBOJMBLIJT-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(CCO2)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C2C(=C1)[C@@H](CCO2)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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